molecular formula C9H14N2O2 B6264150 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid CAS No. 1784925-16-1

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Cat. No. B6264150
CAS RN: 1784925-16-1
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid, commonly known as DMMP, is an organic compound with a molecular formula of C7H12N2O2. It is a white, crystalline solid which is soluble in water and ethanol. DMMP is a derivative of pyrazole and is used in various scientific research applications. It has been used in the synthesis of various compounds and can be used to study the biochemical and physiological effects on various organisms.

Scientific Research Applications

DMMP has been used in various scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, such as the effects of drugs on the body. It has also been used to study the effects of various environmental pollutants on organisms. Additionally, DMMP has been used in the synthesis of various compounds, such as the synthesis of novel pharmaceuticals.

Mechanism of Action

DMMP works by binding to various receptors in the body, such as the receptors for cortisol and other hormones. This binding triggers a cascade of biochemical reactions, leading to the desired effects. For example, when DMMP binds to the cortisol receptor, it can lead to the release of cortisol, which has a variety of physiological effects.
Biochemical and Physiological Effects
DMMP has been used to study the biochemical and physiological effects of various compounds, such as the effects of drugs on the body. It has also been used to study the effects of various environmental pollutants on organisms. Additionally, DMMP has been used in the synthesis of various compounds, such as the synthesis of novel pharmaceuticals.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMMP in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a relatively short amount of time, making it an ideal reagent for research studies. However, DMMP is toxic and should be handled with care. Additionally, it is volatile and can easily evaporate in air, making it unsuitable for long-term experiments.

Future Directions

The future of DMMP research is wide open. One potential direction is to explore its use in the synthesis of novel pharmaceuticals. Additionally, further research can be done to study the biochemical and physiological effects of DMMP on various organisms, such as the effects of drugs on the body. Additionally, DMMP could be used to study the effects of various environmental pollutants on organisms. Finally, DMMP could be used to develop new methods for synthesizing compounds, such as the synthesis of novel pharmaceuticals.

Synthesis Methods

DMMP can be synthesized via a two-step reaction, beginning with the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with ethyl chloroacetate. This reaction produces ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate, which is then hydrolyzed to yield the final product of DMMP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-bromo-2-methylpropane in the presence of a base to form the desired product.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "2-bromo-2-methylpropane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir until the acid is completely dissolved.", "Step 3: Add 2-bromo-2-methylpropane to the solution and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid." ] }

CAS RN

1784925-16-1

Product Name

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.